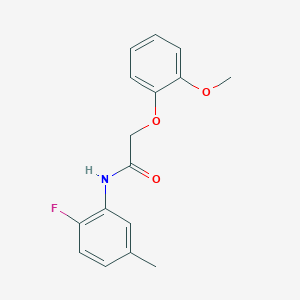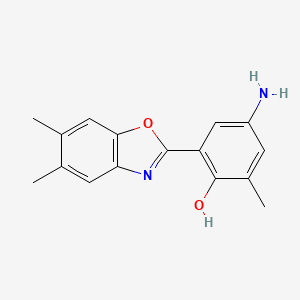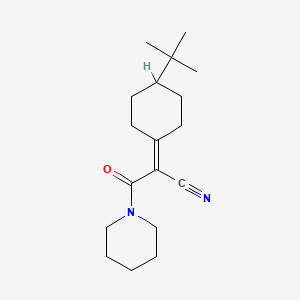
N-(2-fluoro-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluoro-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide, also known as FMA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. FMA is a selective agonist for the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a crucial role in regulating lipid metabolism, inflammation, and cell proliferation.
Aplicaciones Científicas De Investigación
N-(2-fluoro-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide has been studied for its potential applications in various scientific research fields such as lipid metabolism, inflammation, and cell proliferation. This compound has been shown to activate PPARδ, which plays a crucial role in regulating lipid metabolism by increasing fatty acid oxidation and decreasing lipid storage. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Moreover, this compound has been shown to inhibit cell proliferation in various cancer cell lines.
Mecanismo De Acción
N-(2-fluoro-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide is a selective agonist for PPARδ, which is a nuclear receptor that regulates gene expression by binding to specific DNA sequences called peroxisome proliferator response elements (PPREs). Upon activation by this compound, PPARδ forms a heterodimer with retinoid X receptor (RXR) and binds to PPREs, leading to the transcriptional activation or repression of target genes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to increase fatty acid oxidation and decrease lipid storage in adipose tissue, liver, and skeletal muscle. This compound has also been shown to reduce the production of pro-inflammatory cytokines and chemokines in macrophages and other immune cells. Moreover, this compound has been shown to inhibit cell proliferation in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-fluoro-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide has several advantages for lab experiments. This compound is a selective agonist for PPARδ, which allows for the specific activation of PPARδ signaling pathways without affecting other nuclear receptors. This compound is also stable and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments. This compound has low solubility in aqueous solutions, which can limit its use in in vitro assays. This compound also has low oral bioavailability, which can limit its use in in vivo studies.
Direcciones Futuras
There are several future directions for the study of N-(2-fluoro-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide. One future direction is to investigate the potential therapeutic applications of this compound in various diseases such as metabolic disorders, inflammation, and cancer. Another future direction is to develop more potent and selective PPARδ agonists based on the structure of this compound. Furthermore, the development of new formulations and delivery systems for this compound may overcome its limitations and enhance its bioavailability for in vivo studies.
Métodos De Síntesis
The synthesis of N-(2-fluoro-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide involves the reaction of 2-fluoro-5-methylphenylamine with 2-(2-methoxyphenoxy)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction yields this compound as a white solid with a melting point of 101-103°C.
Propiedades
IUPAC Name |
N-(2-fluoro-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3/c1-11-7-8-12(17)13(9-11)18-16(19)10-21-15-6-4-3-5-14(15)20-2/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQKGELGACGQCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)COC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl (2,4-dichlorobenzoyl)carbamate](/img/structure/B6045389.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-5-methyl-N-(tetrahydro-2-furanylmethyl)-2-thiophenecarboxamide](/img/structure/B6045396.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]benzamide](/img/structure/B6045404.png)
![1-{1-[3-(1H-imidazol-2-yl)benzoyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B6045412.png)
![1-[1-(4-chloro-3-fluorobenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B6045413.png)
![N-(2-isopropyl-6-methylphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6045421.png)

![4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-2-(3-fluorobenzyl)morpholine](/img/structure/B6045433.png)
![methyl 2-{[2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]amino}benzoate](/img/structure/B6045452.png)
![methyl [2-(4-benzyl-1-piperazinyl)-6-oxo-1,6-dihydro-4-pyrimidinyl]acetate](/img/structure/B6045458.png)


![2-butyl-5-[(4-methyl-3-phenyl-1-piperazinyl)carbonyl]-1,3-benzoxazole](/img/structure/B6045491.png)
![3-[(1-ethyl-1H-imidazol-5-yl)methyl]-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6045497.png)
